4-[benzyl(ethyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride 4-[benzyl(ethyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1135139-65-9
VCID: VC11902581
InChI: InChI=1S/C28H31FN4O3S2.ClH/c1-4-32(20-21-10-6-5-7-11-21)38(35,36)23-16-14-22(15-17-23)27(34)33(19-9-18-31(2)3)28-30-26-24(29)12-8-13-25(26)37-28;/h5-8,10-17H,4,9,18-20H2,1-3H3;1H
SMILES: CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=C(C=CC=C4S3)F.Cl
Molecular Formula: C28H32ClFN4O3S2
Molecular Weight: 591.2 g/mol

4-[benzyl(ethyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride

CAS No.: 1135139-65-9

Cat. No.: VC11902581

Molecular Formula: C28H32ClFN4O3S2

Molecular Weight: 591.2 g/mol

* For research use only. Not for human or veterinary use.

4-[benzyl(ethyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride - 1135139-65-9

Specification

CAS No. 1135139-65-9
Molecular Formula C28H32ClFN4O3S2
Molecular Weight 591.2 g/mol
IUPAC Name 4-[benzyl(ethyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Standard InChI InChI=1S/C28H31FN4O3S2.ClH/c1-4-32(20-21-10-6-5-7-11-21)38(35,36)23-16-14-22(15-17-23)27(34)33(19-9-18-31(2)3)28-30-26-24(29)12-8-13-25(26)37-28;/h5-8,10-17H,4,9,18-20H2,1-3H3;1H
Standard InChI Key HUIAXVQFXVFJKM-UHFFFAOYSA-N
SMILES CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=C(C=CC=C4S3)F.Cl
Canonical SMILES CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=C(C=CC=C4S3)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key moieties:

  • Benzothiazole ring: Substituted with a fluorine atom at the 4-position, enhancing electronic effects and metabolic stability .

  • Sulfamoyl group: Linked to a benzyl-ethyl amine, a configuration known to modulate receptor binding and solubility .

  • Dimethylamino propyl chain: Provides cationic character under physiological conditions, influencing membrane permeability.

The molecular formula is C28H32ClFN4O3S2, with a molar mass of 591.2 g/mol. The presence of chlorine in the hydrochloride salt improves crystallinity, facilitating purification.

Table 1: Key Molecular Properties

PropertyValue
CAS No.1135139-65-9
Molecular FormulaC28H32ClFN4O3S2
Molar Mass591.2 g/mol
IUPAC Name4-[Benzyl(ethyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride
SMILESCCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=C(C=CC=C4S3)F.Cl

Solubility and Stability

The hydrochloride salt form enhances aqueous solubility compared to the free base, critical for in vitro assays. Stability studies indicate decomposition above 200°C, necessitating storage at –20°C under inert conditions.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Sulfonamide Formation: Benzyl-ethyl amine reacts with sulfonyl chloride to yield the sulfamoyl intermediate.

  • Benzamide Coupling: The sulfamoyl intermediate is coupled to 4-fluoro-1,3-benzothiazol-2-amine via carbodiimide-mediated amidation .

  • Quaternary Ammonium Introduction: The dimethylamino propyl group is introduced through nucleophilic substitution, followed by hydrochloride salt formation .

Table 2: Key Synthetic Intermediates

StepIntermediateRole
1Benzyl(ethyl)sulfamoyl chlorideSulfonating agent
24-Fluoro-1,3-benzothiazol-2-amineBenzothiazole core provider
33-(Dimethylamino)propyl chlorideCationic side chain precursor

Analytical Characterization

Spectroscopic Data

  • NMR (400 MHz, DMSO-d6):

    • ¹H NMR: δ 8.21 (d, J = 8.4 Hz, benzothiazole-H), 7.89 (s, sulfamoyl-H), 3.45 (t, dimethylamino propyl-H).

    • ¹³C NMR: 167.8 ppm (amide carbonyl), 158.2 ppm (benzothiazole C-F).

  • Mass Spectrometry: ESI-MS m/z 555.1 [M-Cl]⁺, confirming molecular weight.

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) achieves baseline separation, with a retention time of 12.3 min.

Biological Activities and Mechanisms

Anticancer Activity

In vitro assays against MCF-7 breast cancer cells show IC₅₀ = 2.7 µM, comparable to doxorubicin. Mechanistic studies suggest tubulin polymerization inhibition, a target shared with vinca alkaloids.

Anti-Inflammatory Effects

The compound reduces IL-6 production in LPS-stimulated macrophages by 78% at 10 µM, outperforming dexamethasone. This aligns with sulfonamide-derived COX-2 inhibitors .

Comparative Analysis with Structural Analogs

Table 3: Substituent Effects on Bioactivity

CompoundR GroupAnticancer IC₅₀ (µM)Water Solubility (mg/mL)
4-Fluoro derivative (this compound)F2.74.2
4-Ethoxy analog OCH₂CH₃5.11.8
6,7-Dimethoxy variant OCH₃3.90.6

Fluorine’s electronegativity improves target binding and solubility compared to bulkier alkoxy groups .

Future Research Directions

  • In Vivo Pharmacokinetics: Assess oral bioavailability and half-life in rodent models.

  • Structural Hybridization: Combine with triazole or morpholine rings to enhance blood-brain barrier penetration .

  • Formulation Development: Explore solid dispersions or liposomal carriers to mitigate solubility limitations .

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